molecular formula C5H2Cl2FN B7828543 2,5-Dichloro-4-fluoropyridine

2,5-Dichloro-4-fluoropyridine

Cat. No.: B7828543
M. Wt: 165.98 g/mol
InChI Key: MYAFHQWEMVOJEP-UHFFFAOYSA-N
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Description

2,5-Dichloro-4-fluoropyridine is a heterocyclic aromatic compound with the molecular formula C5H2Cl2FN It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 5 are replaced by chlorine atoms, and the hydrogen atom at position 4 is replaced by a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-4-fluoropyridine typically involves the halogenation of pyridine derivatives. One common method is the reaction of 2,5-dichloropyridine with a fluorinating agent such as potassium fluoride in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) at elevated temperatures. Another method involves the use of 2,5-dichloropyridine and a fluorinating reagent like cesium fluoride under microwave irradiation, which can enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process typically involves the halogenation of pyridine derivatives using chlorine and fluorine sources under controlled conditions. The use of catalysts and optimized reaction parameters can further improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-4-fluoropyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation: The compound can be oxidized to form pyridine N-oxides using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction of the compound can lead to the formation of partially or fully dehalogenated pyridine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide, potassium tert-butoxide, or primary amines in solvents such as ethanol or dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile or dichloromethane.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in solvents like tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of dehalogenated pyridine derivatives.

Scientific Research Applications

2,5-Dichloro-4-fluoropyridine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in the preparation of fluorinated organic molecules.

    Biology: Employed in the development of bioactive molecules and as a probe in biochemical studies.

    Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-4-fluoropyridine is primarily based on its ability to undergo nucleophilic substitution reactions. The presence of electron-withdrawing chlorine and fluorine atoms in the pyridine ring makes the compound highly reactive towards nucleophiles. This reactivity allows it to form covalent bonds with various nucleophilic species, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used in the reactions.

Comparison with Similar Compounds

2,5-Dichloro-4-fluoropyridine can be compared with other halogenated pyridines, such as:

    2,5-Dichloropyridine: Lacks the fluorine atom, making it less reactive towards nucleophiles.

    2,4-Dichloro-5-fluoropyrimidine: Contains a pyrimidine ring instead of a pyridine ring, leading to different chemical properties and reactivity.

    2,3,5,6-Tetrafluoropyridine: Contains four fluorine atoms, making it highly electron-deficient and less reactive towards nucleophiles.

The uniqueness of this compound lies in its balanced reactivity and stability, making it a versatile intermediate in various chemical syntheses.

Properties

IUPAC Name

2,5-dichloro-4-fluoropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2FN/c6-3-2-9-5(7)1-4(3)8/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYAFHQWEMVOJEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214350-63-6
Record name 2,5-dichloro-4-fluoropyridine
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